![molecular formula C10H18 B12059810 rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane](/img/structure/B12059810.png)
rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane: is a bicyclic compound with a unique structure that includes two fused rings. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane can be achieved through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex. This reaction proceeds with 1,4-addition of ethylene, resulting in the formation of the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrovinylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is often employed to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of alcohols or alkanes.
Major Products: The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, ketones, carboxylic acids, and halogenated compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s stability and reactivity make it a valuable tool in biological research. It is often used in the study of enzyme mechanisms and as a model compound for understanding the behavior of similar bicyclic structures in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis .
Mécanisme D'action
The mechanism by which rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, influencing enzyme activity and modulating biochemical pathways. These interactions can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure, often used in similar applications.
Bicyclo[3.1.0]hexane: A smaller bicyclic compound with distinct chemical properties.
Bicyclo[4.1.0]heptane: A larger bicyclic compound with unique reactivity and applications.
Uniqueness: rel-(1R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptane stands out due to its specific ring structure and the presence of three methyl groups, which confer unique steric and electronic properties. These characteristics make it particularly useful in applications requiring stability and specific reactivity .
Propriétés
Formule moléculaire |
C10H18 |
|---|---|
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
(1R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7?,8-,9-/m1/s1 |
Clé InChI |
XOKSLPVRUOBDEW-CFCGPWAMSA-N |
SMILES isomérique |
CC1CC[C@@H]2C[C@H]1C2(C)C |
SMILES canonique |
CC1CCC2CC1C2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12059727.png)
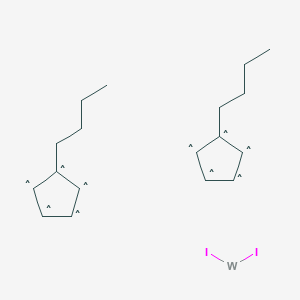



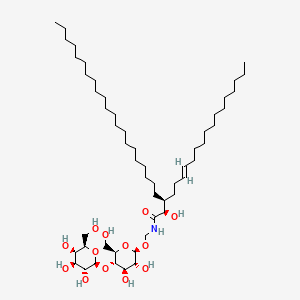
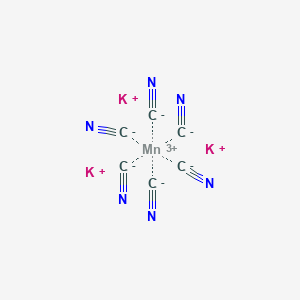
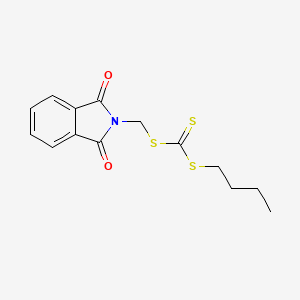
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
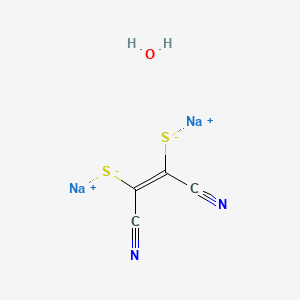
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)

